![molecular formula C14H15NO2 B13879265 [4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
[4-(4-Methoxyanilino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methoxyanilino)phenyl]methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further substituted with a 4-methoxyanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyanilino)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 4-((4-methoxyphenyl)imino)methyl)phenol using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an alcohol solvent under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Methoxyanilino)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces various reduced derivatives.
Substitution: Produces substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(4-Methoxyanilino)phenyl]methanol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of [4-(4-Methoxyanilino)phenyl]methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell walls or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
[4-(4-Methoxyanilino)phenyl]methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanol group and 4-methoxyanilino substitution make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
[4-(4-methoxyanilino)phenyl]methanol |
InChI |
InChI=1S/C14H15NO2/c1-17-14-8-6-13(7-9-14)15-12-4-2-11(10-16)3-5-12/h2-9,15-16H,10H2,1H3 |
InChI-Schlüssel |
QOVYRHSYAXACRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


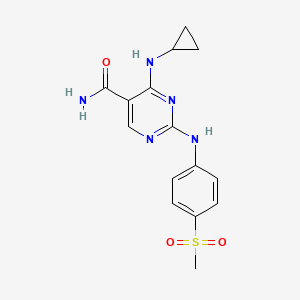
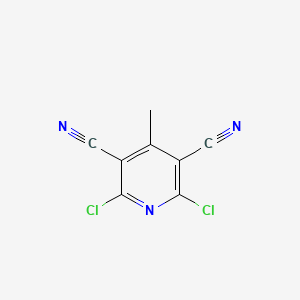




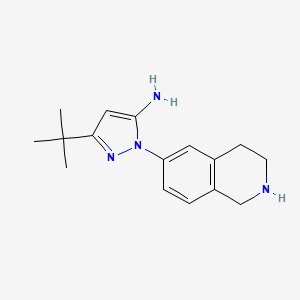
![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
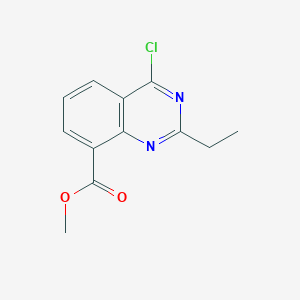
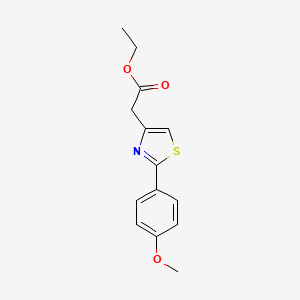
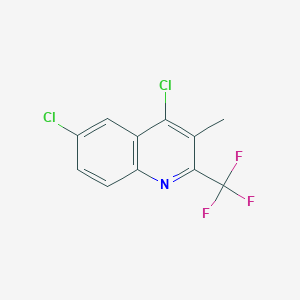
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)
